Pentyl 2-fluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-fluoro-3-oxobutanoate is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of a fluorine atom at the α-position of the β-keto ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-fluoro-3-oxobutanoate typically involves the fluorination of β-dicarbonyl compounds. One common method is the use of p-iodotoluene difluoride as a fluorinating agent under neutral conditions. This method allows for the selective introduction of a fluorine atom into the α-position of β-dicarbonyl compounds . The reaction proceeds under mild conditions, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the reactive nature of fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 2-fluoro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pentyl 2-fluoro-3-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pentyl 2-fluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-fluoro-3-oxobutanoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl 2-fluoro-3-oxobutanoate: Similar structure but with a methyl group instead of a pentyl group.
Propyl 2-fluoro-3-oxobutanoate: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
Pentyl 2-fluoro-3-oxobutanoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties
Eigenschaften
CAS-Nummer |
650602-38-3 |
---|---|
Molekularformel |
C9H15FO3 |
Molekulargewicht |
190.21 g/mol |
IUPAC-Name |
pentyl 2-fluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H15FO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
DASAMKOMXCXYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.